N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
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Overview
Description
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound that features a benzodiazole moiety, a phenyl group, and a sulfonyl benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps:
Formation of Benzodiazole Moiety: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Phenyl Group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of Benzamide: The final step involves the formation of the benzamide linkage, typically through the reaction of the amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in oxidative stress, inflammation, or cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the PI3K-AKT, MAPK, or NF-κB pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine with a benzyl group, used in organic synthesis and as a precursor for pharmaceuticals.
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound, structurally similar to cetylpyridinium chloride, used for its antimicrobial effects.
Uniqueness
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is unique due to its combination of a benzodiazole moiety, a phenyl group, and a sulfonyl benzamide structure, which imparts distinct chemical and biological properties not found in simpler compounds like benzylamine or quaternary ammonium compounds.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-18-8-6-7-17-30(18)34(32,33)20-15-13-19(14-16-20)26(31)29-22-10-3-2-9-21(22)25-27-23-11-4-5-12-24(23)28-25/h2-5,9-16,18H,6-8,17H2,1H3,(H,27,28)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYMEZOAEKRJOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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